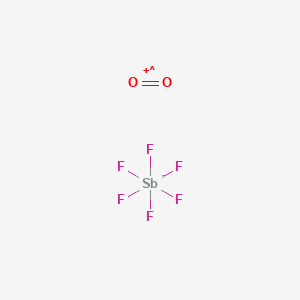
Dioxidenium hexafluoroantimonate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxidenium hexafluoroantimonate(1-) is a chemical compound known for its unique properties and applications in various fields. It is a type of hexafluoroantimonate, which is a class of compounds containing the hexafluoroantimonate anion. This compound is notable for its strong acidity and ability to act as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dioxidenium hexafluoroantimonate(1-) typically involves the reaction of antimony pentafluoride with a suitable precursor. One common method is the reaction of antimony pentafluoride with hydrogen fluoride, which produces hexafluoroantimonic acid. This acid can then react with a suitable cation source to form dioxidenium hexafluoroantimonate(1-) .
Industrial Production Methods
Industrial production of hexafluoroantimonate compounds often involves the use of sodium antimonate as a raw material. The process includes reacting sodium antimonate with hydrofluoric acid, followed by filtration and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dioxidenium hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in reactions with dioxidenium hexafluoroantimonate(1-) include hydrogen fluoride, antimony pentafluoride, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving dioxidenium hexafluoroantimonate(1-) depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound may produce oxidized products, while in substitution reactions, new compounds with substituted groups are formed .
Scientific Research Applications
Dioxidenium hexafluoroantimonate(1-) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dioxidenium hexafluoroantimonate(1-) involves its ability to act as a strong acid and catalyst. It can donate protons to other molecules, facilitating various chemical reactions. The compound’s molecular targets and pathways include enzymes and proteins involved in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dioxidenium hexafluoroantimonate(1-) include:
Silver hexafluoroantimonate: Used as a catalyst in epoxide opening reactions and sulfenylation reactions.
Polystyrene-iodonium hexafluoroantimonate: Used in the synthesis of novel copolymeric cationic macrophotoinitiators.
Uniqueness
Dioxidenium hexafluoroantimonate(1-) is unique due to its strong acidity and ability to act as a versatile catalyst in various chemical reactions. Its applications in high-performance materials and potential medical uses further distinguish it from similar compounds .
Properties
Molecular Formula |
F6O2Sb |
|---|---|
Molecular Weight |
267.749 g/mol |
InChI |
InChI=1S/6FH.O2.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI Key |
OIJHYTXGQPPZNY-UHFFFAOYSA-H |
Canonical SMILES |
O=[O+].F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















